![molecular formula C18H20N4O2S B4333531 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333531.png)
2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Overview
Description
2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes an ethylthio group, a methoxyphenyl group, and a triazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the formation of the triazoloquinazoline core followed by the introduction of the ethylthio and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for further pharmacological research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to influence cellular processes.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structural features and potential applications. Similar compounds include other triazoloquinazolines, which may have different substituents and, consequently, different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Biological Activity
The compound 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities as evidenced by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Ethylthio group : Enhances lipophilicity and may influence biological activity.
- Methoxyphenyl group : Potentially contributes to interactions with biological targets.
- Triazoloquinazolinone core : Known for various pharmacological activities.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C18H20N4O3S |
Molecular Weight | 364.44 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazoloquinazolinone Core : Cyclization of precursors to form the core structure.
- Introduction of the Ethylthio Group : Achieved through substitution reactions using ethylthiol.
- Coupling with Methoxyphenyl Group : Conducted via condensation reactions.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically:
- A study highlighted that compounds with similar structures showed potent inhibitory effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer) cells. The mechanism often involves apoptosis induction through mitochondrial pathways by regulating proteins such as Bax and Bcl2 .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- In experiments involving carrageenan-induced paw edema in animal models, related compounds demonstrated significant inhibition of inflammation markers . This suggests that the ethylthio and methoxy groups may play crucial roles in modulating inflammatory responses.
Other Biological Activities
Further studies have explored additional biological activities:
- Quinazoline derivatives have shown promise as antagonists of platelet-derived growth factor (PDGF) receptors, which are implicated in tumor growth and angiogenesis .
- Some derivatives have also been noted for their inhibitory actions on Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers .
Study on Antitumor Activity
A notable case study involved the evaluation of a series of quinazoline derivatives similar to our compound. The study found that specific modifications led to enhanced cytotoxicity against leukemia cell lines (K562 and HL-60), indicating that structural variations significantly affect biological outcomes .
In Vivo Studies
In vivo models demonstrated that compounds with ethylthio substitutions exhibited reduced tumor growth rates compared to controls. This was attributed to their ability to inhibit angiogenesis and promote apoptosis in cancer cells .
Properties
IUPAC Name |
2-ethylsulfanyl-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-25-18-20-17-19-13-8-5-9-14(23)15(13)16(22(17)21-18)11-6-4-7-12(10-11)24-2/h4,6-7,10,16H,3,5,8-9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUOSAMBRWCSJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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